molecular formula C13H10BrFN2O B14890290 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B14890290
M. Wt: 309.13 g/mol
InChI Key: BDDUNZFUKKUCFT-UHFFFAOYSA-N
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Description

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H10BrFN2O This compound is characterized by the presence of bromine, fluorine, and a pyridinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 4 positions, respectively.

    Pyridinylmethylation: The intermediate product is then reacted with pyridin-3-ylmethylamine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-fluoro-N-methylbenzamide
  • 2-bromo-4-fluoro-N-(pyrrolidin-3-ylmethyl)benzamide

Uniqueness

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the pyridinylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H10BrFN2O

Molecular Weight

309.13 g/mol

IUPAC Name

2-bromo-4-fluoro-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C13H10BrFN2O/c14-12-6-10(15)3-4-11(12)13(18)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H,17,18)

InChI Key

BDDUNZFUKKUCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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